molecular formula C12H16N2O2 B187436 N-(3-nitrobenzyl)cyclopentanamine CAS No. 355382-02-4

N-(3-nitrobenzyl)cyclopentanamine

Cat. No. B187436
CAS RN: 355382-02-4
M. Wt: 220.27 g/mol
InChI Key: QUQQPZINNSKFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrobenzyl)cyclopentanamine, also known as 3-NCPA, is an organic compound that has been used in a variety of scientific research applications, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

N-(3-nitrobenzyl)cyclopentanamine has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. It has also been used in studies of drug delivery systems, as it can be used to deliver drugs to specific areas of the body without causing any systemic side effects. Additionally, it has been used to study the effects of nitrobenzyl compounds on various biological systems, including the cardiovascular system, immune system, and central nervous system.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cyclopentanamine is not fully understood. However, it is believed to interact with a variety of proteins in the body, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins, such as G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
N-(3-nitrobenzyl)cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs and other compounds. Additionally, it has been shown to inhibit the activity of G-protein coupled receptors, which can lead to an increase in the sensitivity of certain physiological processes. It has also been shown to have an anti-inflammatory effect, and it has been used in the treatment of certain inflammatory conditions, such as asthma.

Advantages and Limitations for Lab Experiments

N-(3-nitrobenzyl)cyclopentanamine has several advantages for laboratory experiments. It is relatively simple and efficient to synthesize, and it can be used to deliver drugs to specific areas of the body without causing any systemic side effects. Additionally, it can be used to study the effects of nitrobenzyl compounds on various biological systems, including the cardiovascular system, immune system, and central nervous system. However, there are some limitations to using N-(3-nitrobenzyl)cyclopentanamine in laboratory experiments. It can be toxic in high doses, and it can interact with other drugs and compounds, which may interfere with the results of the experiment.

Future Directions

N-(3-nitrobenzyl)cyclopentanamine has a variety of potential future applications. For example, it could be used to develop new drug delivery systems that are more effective and safer for the patient. Additionally, it could be used to study the effects of nitrobenzyl compounds on various biological systems, including the cardiovascular system, immune system, and central nervous system. Furthermore, it could be used to develop new drugs that target specific proteins or pathways in the body. Finally, it could be used to study the effects of nitrobenzyl compounds on various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

N-(3-nitrobenzyl)cyclopentanamine can be synthesized in a two-step process. The first step involves the reaction of cyclopentanamine with nitrobenzyl bromide in the presence of sodium bicarbonate. This reaction yields the desired product, N-(3-nitrobenzyl)cyclopentanamine, and a by-product of sodium bromide. The second step involves the removal of the sodium bromide by-product with the help of an anion exchange resin. This two-step synthesis process is relatively simple and efficient, making it a viable option for laboratory experiments.

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQQPZINNSKFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355117
Record name N-(3-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrobenzyl)cyclopentanamine

CAS RN

355382-02-4
Record name N-Cyclopentyl-3-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.